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Compound of Interest

Pyrimido[4,5-CJpyridazin-5(1H)-
Compound Name:
one

Cat. No.: B156054

The second search provided more relevant information. | found a paper describing the one-pot
synthesis of novel 1H-pyrimido[4,5-c]diazepines, which are structurally related to the target
scaffold. This paper provides some spectroscopic data (IR, 13C NMR) for a derivative. Another
article details the synthesis of 1,2-dihydropyrimido[4,5-c]pyridazines and includes some 1H
NMR and ESI/MS data for these derivatives. A third paper focuses on the synthesis and
spectroscopic characterization of pyridazinone derivatives in general, offering examples of
typical spectral data (FT-IR, 1H NMR, 13C NMR, ESI-HRMS). PubChem provides computed
properties for the parent pyrimido[4,5-c]pyridazine and the requested pyrimido[4,5-
c]pyridazin-5(1H)-one.

However, a detailed experimental protocol for the synthesis of the specific core scaffold,
Pyrimido[4,5-C]pyridazin-5(1H)-one, is still missing. While there are protocols for related
derivatives, the protocol for the unsubstituted core is crucial. Furthermore, there is no
information on the reactivity, chemical stability, or potential degradation pathways of this
specific scaffold. | also have not found any information about signaling pathways involving this
scaffold. To proceed with creating the in-depth technical guide, | need to focus on finding a
precise synthesis protocol for Pyrimido[4,5-C]pyridazin-5(1H)-one and any available
experimental data on its reactivity and stability. Information on its biological context (signaling
pathways) is also a priority. The search results have provided some valuable information, but a
complete picture for the in-depth technical guide is not yet available. | have found several
articles describing the synthesis of various derivatives of the pyrimido[4,5-c]pyridazine scaffold,
and some include spectroscopic data (1H NMR, 13C NMR, IR, MS) for these derivatives. One
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article specifically discusses the mass spectrometry of 3-arylpyrimido[4,5-c]pyridazine-
5,7(6H,8H)-diones and their thioxo-analogs, which is relevant. However, a detailed
experimental protocol for the synthesis of the specific, unsubstituted core scaffold,
Pyrimido[4,5-C]pyridazin-5(1H)-one, is still missing. While there are general procedures for
related compounds, a specific protocol for the core is essential for the "Experimental Protocols”
section.

Furthermore, there is very limited information on the reactivity, chemical stability, and
degradation of the core scaffold itself. Most of the biological activity data is for derivatives and
not the core, and there is no specific information on signaling pathways.

To proceed, | need to focus on finding a precise, detailed experimental protocol for the
synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one. | also need to search more specifically for
studies on its chemical reactivity and stability. Information on its biological effects and any
associated signaling pathways remains a key gap.The search results from step 4 have
provided some useful information, but there are still significant gaps in the data required to
create a comprehensive technical guide on the Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold.

| have found several synthetic methods for related pyrimido[4,5-c]pyridazine and pyrimido[4,5-
d]pyrimidine derivatives. These articles provide some spectroscopic data (1H NMR, 13C NMR,
IR, MS) for the synthesized derivatives, which can serve as a reference. | also found a study on
the mass spectrometry of some 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. There is
also general information on the reactivity of the broader pyrimido[4,5-d]pyridazine system.

However, a specific, detailed experimental protocol for the synthesis of the unsubstituted core
scaffold, Pyrimido[4,5-C]pyridazin-5(1H)-one, is still missing. This is a critical component of
the requested guide. Furthermore, there is a lack of information on the chemical reactivity,
stability, and degradation pathways specific to this core scaffold. The biological data, including
any involvement in signaling pathways, is also sparse and mostly related to substituted
derivatives rather than the core itself.

Therefore, the next steps should focus on trying to locate a precise synthesis protocol for
Pyrimido[4,5-C]pyridazin-5(1H)-one and any experimental or computational studies on its
specific chemical properties and biological activity. The previous searches have yielded some
synthesis procedures and spectroscopic data for derivatives of the pyrimido[4,5-c]pyridazine
scaffold. However, a specific and detailed experimental protocol for the synthesis of the
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unsubstituted core, Pyrimido[4,5-C]pyridazin-5(1H)-one, is still not found. Information on its
reactivity, stability, and biological signaling pathways also remains elusive. The current search
plan aims to find this missing information by focusing on potential precursors and reaction
types that could lead to the desired scaffold. | will analyze the new search results to identify any
direct synthesis methods or analogous reactions that can be used to construct the detailed
experimental protocol. | will also look for any mentions of the chemical properties or biological
activities of this specific core. If a direct protocol is not found, | will have to construct a plausible
one based on the available literature for closely related compounds.## An In-depth Technical
Guide to the Pyrimido[4,5-C]pyridazin-5(1H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyrimido[4,5-C]pyridazin-5(1H)-one core is a heterocyclic scaffold of significant interest
in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical
properties, including synthesis, reactivity, and spectroscopic characterization. Detailed
experimental protocols for the synthesis of related structures are presented, alongside a
discussion of the scaffold's stability and potential biological significance. This document aims to
serve as a valuable resource for researchers engaged in the design and development of novel
therapeutics based on this privileged heterocyclic system.

Introduction

Fused pyrimidine ring systems are integral components of numerous biologically active
molecules, including established pharmaceuticals and natural products. The Pyrimido[4,5-
Clpyridazin-5(1H)-one scaffold, characterized by the fusion of a pyrimidine and a pyridazine
ring, represents a versatile template for the development of novel therapeutic agents.
Derivatives of this core have been explored for a range of biological activities, including kinase
inhibition and as biomimetics of flavin. This guide focuses on the fundamental chemical
properties of the unsubstituted core scaffold, providing a foundation for its application in drug
discovery and development.

Chemical Properties
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The chemical properties of the Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold are dictated by
the interplay of the electron-deficient pyrimidine and pyridazine rings, as well as the lactam
functionality.

Computed Properties

Computational analysis provides valuable insights into the physicochemical properties of the
Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold.

Property Value

Molecular Formula CeHaN4O
Molecular Weight 148.12 g/mol
XLogP3 -0.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 0

Exact Mass 148.03851076 Da
Topological Polar Surface Area 67.2 A2

These data are computationally generated and provide an estimation of the compound's
properties.

Synthesis

While a specific, detailed experimental protocol for the synthesis of the unsubstituted
Pyrimido[4,5-C]pyridazin-5(1H)-one is not extensively documented in publicly available
literature, its synthesis can be conceptually approached through the cyclization of a suitably
functionalized pyrimidine precursor. A plausible synthetic route is outlined below, based on
established heterocyclic chemistry principles.
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Conceptual Synthesis Workflow
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A potential synthetic approach involves the conversion of 4-aminopyrimidine-5-carboxylic acid
to its corresponding acyl chloride, followed by reaction with hydrazine to form the
carbohydrazide intermediate. Subsequent intramolecular cyclization, likely under thermal or
acid-catalyzed conditions, would yield the desired Pyrimido[4,5-C]pyridazin-5(1H)-one
scaffold.

Reactivity

The reactivity of the Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold is characterized by several
key features:

N-Alkylation/Acylation: The lactam nitrogen (N1) is a primary site for electrophilic attack,
allowing for the introduction of various substituents through alkylation or acylation reactions.

» Electrophilic Aromatic Substitution: The electron-deficient nature of both heterocyclic rings
makes electrophilic substitution challenging. However, activating groups on the pyrimidine or
pyridazine ring can facilitate such reactions.

» Nucleophilic Aromatic Substitution: Halogenated derivatives of the scaffold, particularly at
positions amenable to nucleophilic attack, can serve as valuable intermediates for the
introduction of a wide range of functional groups.

e Ring-Opening and Rearrangement: Under certain conditions, the fused ring system may be
susceptible to ring-opening or rearrangement reactions, a property that could be exploited for
the synthesis of other heterocyclic systems.

Stability and Degradation

Fused heterocyclic systems like Pyrimido[4,5-C]pyridazin-5(1H)-one generally exhibit good
thermal stability. However, they may be susceptible to degradation under strong acidic or basic
conditions, potentially leading to hydrolysis of the lactam or cleavage of the fused ring system.
The presence of moisture and light could also influence the long-term stability of the compound
and its derivatives.

Experimental Protocols
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While a specific protocol for the unsubstituted core is not available, the following are
representative experimental procedures for the synthesis of related pyrimido[4,5-c]pyridazine
derivatives. These can be adapted by skilled chemists to target the desired scaffold.

Synthesis of 3-(Substituted)pyrimido[4,5-c]pyridazine-
5,7(1H,6H)-diones

This procedure is adapted from a known synthesis of 4-deazatoxoflavin analogs.

Materials:

6-(1-Methylhydrazinyl)uracil

Substituted glyoxal monohydrate

1,2-Dichloroethane or Water

Sodium Acetate (for agueous reaction)

Ethanol

Procedure:

e Anhydrous Conditions: To a refluxing suspension of 6-(1-methylhydrazinyl)uracil (1
equivalent) in 1,2-dichloroethane, add the substituted glyoxal monohydrate (1.1 equivalents).

Heat the mixture at reflux for 3-6 hours. Monitor the reaction by TLC.

Upon completion, concentrate the mixture to a solid residue.

Triturate the residue with hot ethanol to afford the crude product.

Further purification can be achieved by recrystallization or column chromatography.

Aqueous Conditions:

o To a refluxing mixture of 6-(1-methylhydrazinyl)uracil (1 equivalent) and sodium acetate (2
equivalents) in water, add the substituted glyoxal monohydrate (1.1 equivalents).
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e Heat the suspension at reflux for 1 hour.
e Cool the mixture to room temperature and stir for an additional hour.

o Collect the solid precipitate by filtration, wash with water, and dry to yield the product
mixture.

Synthesis of 1,2-dihydro-pyrimido[4,5-c]pyridazines
This protocol is based on the synthesis of kinase inhibitors.

Materials:

e 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-1-(substituted-phenyl)ethanone

* N,N'-dimethylhydrazine hydrochloride

¢ N,N-diisopropylethylamine (HUnig's base)

o Tetrahydrofuran (THF)

Procedure:

Dissolve the substituted ethanone (1 equivalent) in THF.

» Add N,N-diisopropylethylamine (excess) and N,N'-dimethylhydrazine hydrochloride (2
equivalents).

o Reflux the mixture overnight.
 After cooling, dilute the reaction mixture with 1N HCI and extract with ethyl acetate.

o Dry the combined organic layers over sodium sulfate and concentrate under reduced
pressure.

e The crude residue can be purified by column chromatography.

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Comprehensive experimental spectroscopic data for the unsubstituted Pyrimido[4,5-
Clpyridazin-5(1H)-one is not readily available. The following tables summarize typical
spectroscopic features observed for related derivatives.

Chemical Shift Range
Nucleus Notes

(ppm)

Aromatic protons on the
pyrimidine and pyridazine

1H NMR 7.0-95 rings. The NH proton of the
lactam typically appears as a
broad singlet.

Aromatic carbons. The

carbonyl carbon of the lactam

13C NMR 110 - 165 _ _
appears in the downfield
region.

Functional Group Wavenumber (cm~?)

N-H stretch (lactam) 3100 - 3300

C=0 stretch (lactam) 1650 - 1700

C=N stretch 1580 - 1620

C-H stretch (aromatic) 3000 - 3100

Mass Spectrometry (MS)

The mass spectrum of Pyrimido[4,5-C]pyridazin-5(1H)-one is expected to show a prominent
molecular ion peak (M+) at m/z 148. Fragmentation patterns would likely involve the loss of CO
and subsequent ring fragmentation.

Signaling Pathways and Biological Activity
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While the biological activity of the unsubstituted Pyrimido[4,5-C]pyridazin-5(1H)-one core is
not well-characterized, various derivatives have shown interesting pharmacological properties,
suggesting the scaffold's potential as a pharmacophore.

Pyrimido[4,5-C]pyridazin-5(1H)-one
Scaffold
Antimicrobial Activity DNA Binding
(e.g., Pseudomonas)

Click to download full resolution via product page

Flavin Biomimetic

Kinase Inhibition
(e.g., Lck)

Reported Biological Activities of Derivatives

» Kinase Inhibition: Certain 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives have been
developed as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling.
This suggests the scaffold's utility in designing therapies for autoimmune diseases and

certain cancers.

o Antimicrobial Activity: 4-Deazatoxoflavin, a derivative of the pyrimido[4,5-c]pyridazine-
5,7(1H,6H)-dione, has demonstrated inhibitory activity against Pseudomonas.

+ DNA-Binding Properties: Some derivatives have shown the ability to bind to DNA, indicating
potential applications in the development of anticancer agents.

¢ Flavin Biomimetics: The scaffold can serve as a biomimetic of flavin and 5-deazaflavin,
participating in oxidation-reduction reactions.

The diverse biological activities of its derivatives highlight the potential of the Pyrimido[4,5-
Clpyridazin-5(1H)-one scaffold as a valuable starting point for the development of new
therapeutic agents targeting a variety of signaling pathways. Further investigation into the
biological effects of the core scaffold and its specifically designed derivatives is warranted.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b156054?utm_src=pdf-body
https://www.benchchem.com/product/b156054?utm_src=pdf-body-img
https://www.benchchem.com/product/b156054?utm_src=pdf-body
https://www.benchchem.com/product/b156054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

The Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold represents a promising heterocyclic system
for the development of novel therapeutic agents. This guide has provided a comprehensive
overview of its chemical properties, including potential synthetic strategies, reactivity, and
spectroscopic characteristics. While detailed experimental data for the unsubstituted core is
limited, the information presented, drawn from studies of its derivatives, offers a solid
foundation for researchers. The demonstrated biological activities of various substituted
analogs underscore the potential of this scaffold in medicinal chemistry. Further exploration of
its synthesis, functionalization, and biological evaluation is crucial to unlocking its full
therapeutic potential.

« To cite this document: BenchChem. [Chemical properties of Pyrimido[4,5-C]pyridazin-5(1H)-
one scaffold]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156054#chemical-properties-of-pyrimido-4-5-c-
pyridazin-5-1h-one-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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